6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid
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Overview
Description
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazole ring followed by its fusion with the pyridine ring. One common method starts with the reaction of 3-amino-5-bromo-1-methylpyrazole with ethyl acetoacetate under acidic conditions to form the pyrazolopyridine core. The resulting intermediate is then subjected to bromination to introduce the bromine atom at the 6-position. Finally, the ester group is hydrolyzed to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of automated systems for purification and isolation of the final product ensures high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidation can be achieved using reagents like thionyl chloride, while reduction can be performed using lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Oxidation and Reduction: Products include alcohols, acyl chlorides, and other derivatives.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the bromine and methyl groups.
1H-pyrazolo[4,3-c]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[4,3-b]quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the carboxylic acid group, which provides additional functionality for further chemical modifications. These features make it a versatile compound for drug development and other applications.
Properties
IUPAC Name |
6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-5-2-4(9)3-10-6(5)7(11-12)8(13)14/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWXMISFIVXLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C(=O)O)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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